

physical and chemical properties of 1,1,1-trimethylhydrazinium iodide

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Compound of Interest

Compound Name: 1,1,1-Trimethylhydrazinium iodide

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An In-depth Technical Guide to 1,1,1-Trimethylhydrazinium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1,1,1-trimethylhydrazinium iodide** (TMHI), a versatile reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for its application in complex chemical transformations.

Core Chemical and Physical Properties

1,1,1-Trimethylhydrazinium iodide is a stable, crystalline solid that serves as a key reagent in modern organic chemistry, particularly in the amination of aromatic compounds.^[1] It is recognized for its role in Vicarious Nucleophilic Substitution (VNS) reactions, offering a method to introduce amino groups into electron-deficient aromatic rings.^[1]

Structural and General Properties

Below is a summary of the fundamental properties of **1,1,1-trimethylhydrazinium iodide**.

Property	Value	Source
Chemical Name	1,1,1-Trimethylhydrazinium iodide	N/A
Synonyms	TMHI, Trimethylhydrazonium iodide	[2]
CAS Number	3288-80-0	[3]
Molecular Formula	C ₃ H ₁₁ IN ₂	[3]
Molecular Weight	202.04 g/mol	[3][4]
Appearance	Crystalline solid	[1]
Melting Point	225-230 °C (decomposes)	
Stability	Stable for months at room temperature	[1]

Solubility

While specific quantitative solubility data (g/100mL) is not readily available in the searched literature, its application in reactions involving dimethyl sulfoxide (DMSO) suggests good solubility in this solvent.[1] As an ionic salt, it is expected to be soluble in polar protic solvents like water and alcohols, and less soluble in nonpolar organic solvents.

Spectroscopic Data

Detailed experimental spectra for **1,1,1-trimethylhydrazinium iodide** were not found in the performed search. However, based on its structure, the following spectral characteristics are expected:

- ¹H NMR (Proton Nuclear Magnetic Resonance): Two main signals are anticipated:
 - A singlet for the nine equivalent protons of the three methyl groups attached to the quaternary nitrogen.
 - A broad singlet for the two protons of the amino group (-NH₂). The chemical shift of the -NH₂ protons can be variable and may be affected by the solvent and concentration.

- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): A single signal is expected for the three equivalent methyl carbons. The chemical shift would be in the typical range for a carbon attached to a positively charged nitrogen atom.
- IR (Infrared) Spectroscopy: Characteristic absorption bands are expected for:
 - N-H stretching vibrations of the primary amine group, typically appearing as a doublet in the range of 3300-3500 cm^{-1} .
 - N-H bending vibrations around 1600 cm^{-1} .
 - C-H stretching and bending vibrations of the methyl groups.

Synthesis and Reactivity

Synthesis of 1,1,1-Trimethylhydrazinium Iodide

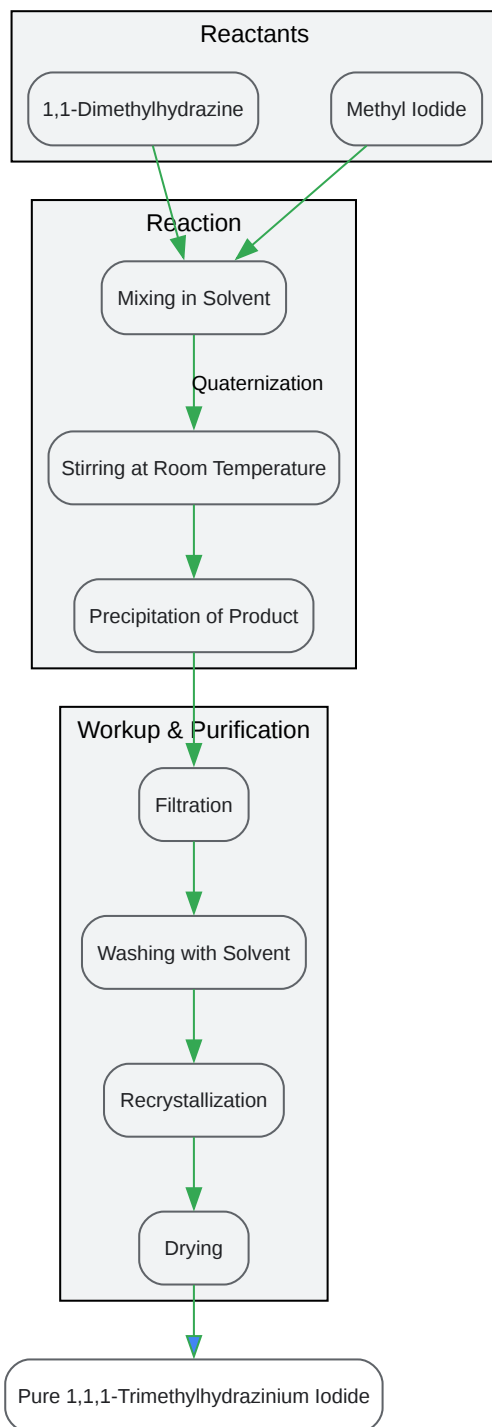
The synthesis of **1,1,1-trimethylhydrazinium iodide** is a straightforward quaternization reaction.

Experimental Protocol:

- Reactants: 1,1-Dimethylhydrazine and Methyl Iodide.[\[1\]](#)
- Procedure: Methyl iodide is added to a solution of 1,1-dimethylhydrazine. The reaction is typically carried out in a suitable solvent, such as an ether or alcohol, at or below room temperature. The product, being a salt, often precipitates from the reaction mixture and can be isolated by filtration.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Below is a workflow diagram for the synthesis of **1,1,1-trimethylhydrazinium iodide**.

Synthesis of 1,1,1-Trimethylhydrazinium Iodide

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **1,1,1-trimethylhydrazinium iodide**.

Chemical Reactivity and Applications

The primary application of **1,1,1-trimethylhydrazinium iodide** is as an aminating agent in the Vicarious Nucleophilic Substitution (VNS) of hydrogen in electron-deficient aromatic compounds, such as nitroarenes.^[1]

Experimental Protocol for Vicarious Nucleophilic Substitution:

- Substrate: An electron-deficient aromatic compound (e.g., nitrobenzene).
- Reagents: **1,1,1-Trimethylhydrazinium iodide** and a strong base (e.g., potassium tert-butoxide).^[1]
- Solvent: A dry, polar aprotic solvent such as dimethyl sulfoxide (DMSO).^[1]
- Procedure: The aromatic substrate and **1,1,1-trimethylhydrazinium iodide** are dissolved in the dry solvent. The strong base is then added portion-wise at a controlled temperature, often at or below room temperature. The reaction progress can be monitored by TLC or LC-MS. Upon completion, the reaction is typically quenched with water, and the product is extracted with an organic solvent.
- Work-up: The organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

The reaction is characterized by the formation of a deep red solution and the evolution of trimethylamine gas.^[1]

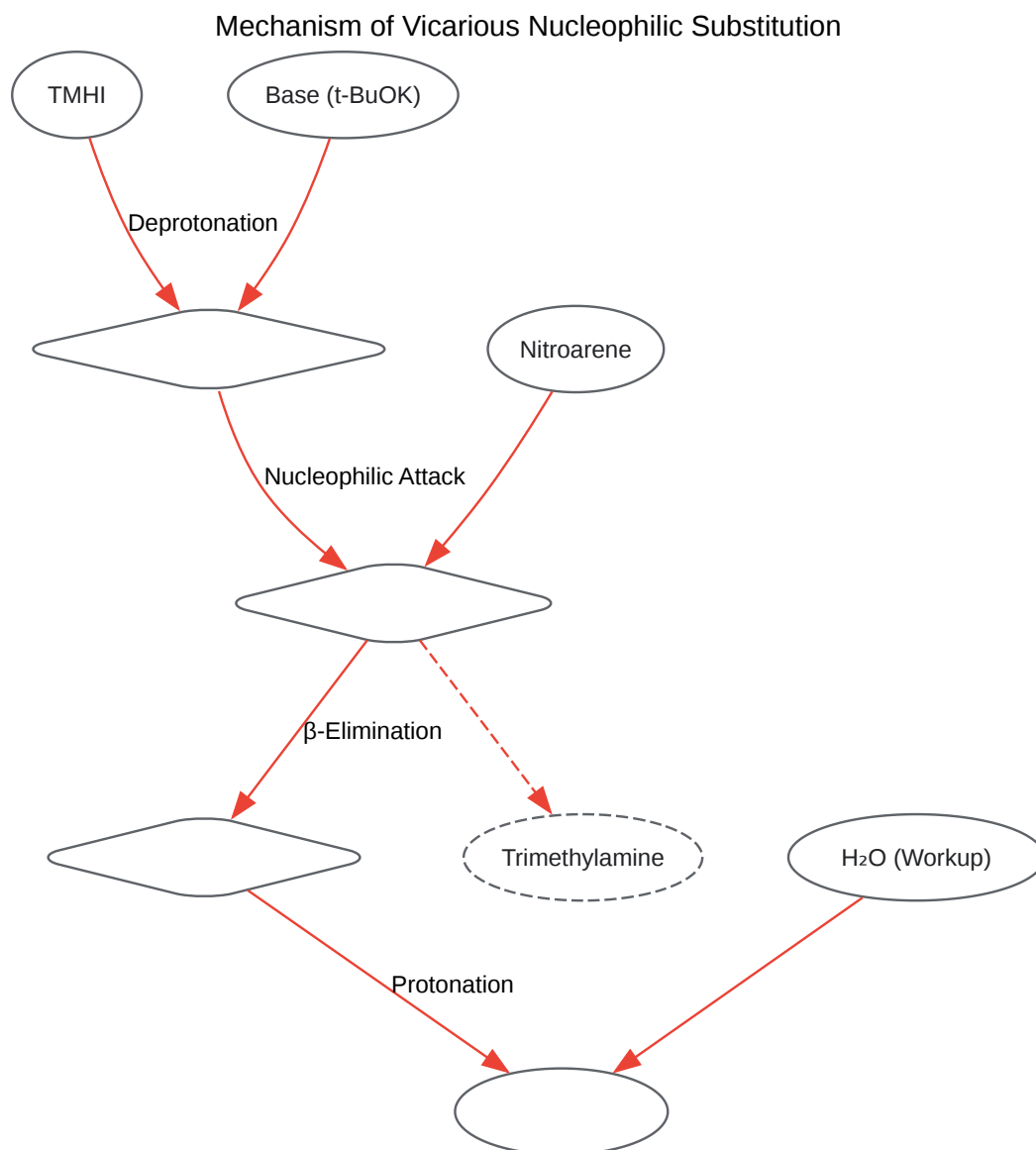
Mechanism of Action: Vicarious Nucleophilic Substitution

The VNS reaction using TMHI proceeds through a well-defined mechanism.

- Deprotonation: A strong base deprotonates the terminal nitrogen of **1,1,1-trimethylhydrazinium iodide** to form a reactive ylide intermediate.
- Nucleophilic Attack: The ylide attacks the electron-deficient aromatic ring at a position ortho or para to the electron-withdrawing group, forming a σ -complex (Meisenheimer-like adduct).

- β -Elimination: The σ -complex undergoes a β -elimination of trimethylamine, a good leaving group, facilitated by the base.
- Protonation: The resulting anion is protonated during aqueous workup to yield the aminated aromatic product.

Below is a diagram illustrating the signaling pathway of the VNS reaction.



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Caption: The VNS mechanism using **1,1,1-trimethylhydrazinium iodide**.

Safety and Handling

1,1,1-Trimethylhydrazinium iodide is a hazardous substance and should be handled with appropriate safety precautions.

Hazard Class	Description	Source
Acute Toxicity	May be harmful if swallowed, in contact with skin, or if inhaled.	
Skin Corrosion/Irritation	Causes skin irritation.	
Eye Damage/Irritation	Causes serious eye irritation.	
Respiratory Sensitization	May cause respiratory irritation.	
Reproductive Toxicity	Suspected of damaging fertility or the unborn child.	

Personal Protective Equipment (PPE):

- Eye Protection: Safety glasses or goggles.
- Hand Protection: Chemical-resistant gloves.
- Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges.
- Skin and Body Protection: Lab coat and appropriate clothing to prevent skin exposure.

Handling and Storage:

- Handle in a well-ventilated area, preferably in a fume hood.
- Avoid breathing dust.
- Avoid contact with skin, eyes, and clothing.
- Store in a tightly closed container in a cool, dry place.

This guide provides a foundational understanding of **1,1,1-trimethylhydrazinium iodide**. For specific applications, it is crucial to consult the primary literature and safety data sheets to ensure safe and effective use.

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References

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